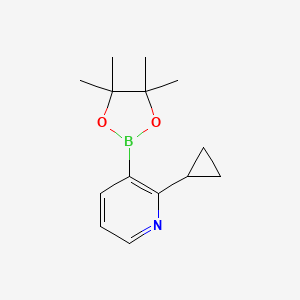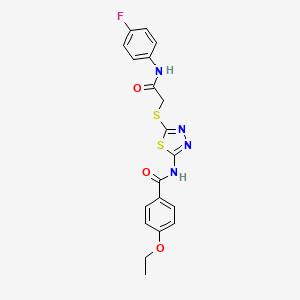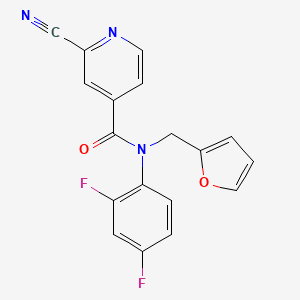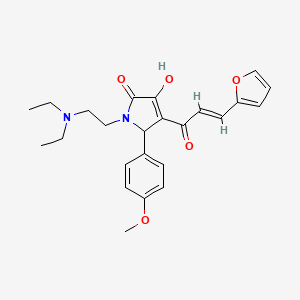
1-(2-methoxyphenyl)-4-(1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methoxyphenyl)-4-(1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)piperazine is a useful research compound. Its molecular formula is C22H35N3O2 and its molecular weight is 373.541. The purity is usually 95%.
BenchChem offers high-quality 1-(2-methoxyphenyl)-4-(1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-methoxyphenyl)-4-(1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Discovery of G Protein-Biased Dopaminergics
Researchers have discovered that 1,4-disubstituted aromatic piperazines, which share structural similarities with the compound , serve as privileged structural motifs recognized by aminergic G protein-coupled receptors. This discovery highlights the potential application of such compounds in designing G protein-biased partial agonists as novel therapeutics. The study showcased a specific compound demonstrating antipsychotic activity in vivo, indicating its potential application in treating psychiatric disorders (Möller et al., 2017).
Synthesis and Anticonvulsant Activity
A series of compounds including 3-hydroxy-6-hydroxymethyl-2-substituted 4H-pyran-4-one derivatives were synthesized and tested for their potential anticonvulsant properties. These studies demonstrate the broad utility of piperazine derivatives in developing new pharmacological agents with potential applications in treating neurological disorders (Aytemir et al., 2010).
Antimicrobial and Anticonvulsant Activities
New derivatives have been synthesized and evaluated for their antimicrobial and anticonvulsant activities, showcasing the versatility of piperazine derivatives in addressing both infectious diseases and seizures. This dual functionality underscores the compound's potential in multifaceted therapeutic applications (Aytemir et al., 2004).
Development of Radiotracers
Compounds similar in structure have been developed as radiotracers for positron emission tomography (PET), particularly targeting CB1 cannabinoid receptors. This application is crucial for the non-invasive study of neurobiological processes and drug development, highlighting the compound's relevance in neuropharmacological research (Kumar et al., 2004).
Selective Killing of Bacterial Persisters
Research has identified compounds capable of selectively killing bacterial persisters without affecting normal antibiotic-sensitive cells. This discovery points to the potential of piperazine derivatives in combating antibiotic resistance and treating persistent bacterial infections, marking a significant advancement in antimicrobial therapy (Kim et al., 2011).
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-4-[1-(oxan-4-ylmethyl)piperidin-4-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O2/c1-26-22-5-3-2-4-21(22)25-14-12-24(13-15-25)20-6-10-23(11-7-20)18-19-8-16-27-17-9-19/h2-5,19-20H,6-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTIPSVGNKJLBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyphenyl)-4-(1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-3-(phenylsulfonyl)-N1-(pyridin-2-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2695282.png)
![4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2695283.png)


![6-Butyl-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2695287.png)

![3-((5-((2-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2695290.png)
![Tert-butyl 3-[(2-bromophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2695292.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2695299.png)
![1-{4-[(1-Methanesulfonylpiperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B2695300.png)

